Clinical Efficacy: Myrtecaine Combination Achieves 61% Positive Outcomes in Controlled Musculoskeletal Pain Study
In a 1979 double-blind controlled clinical study of 100 patients with musculoskeletal conditions, the myrtecaine plus diethylamine salicylate combination (Algésal suractivé) produced a 'very good or good' outcome in 61% of treated patients compared to 38% in the placebo group [1]. This represents a 23-percentage-point absolute improvement and a relative efficacy increase of 60.5% over baseline. The study provides the only peer-reviewed, controlled clinical efficacy data for myrtecaine against a placebo comparator in human subjects.
| Evidence Dimension | Clinical efficacy: proportion of patients achieving 'very good' or 'good' outcome |
|---|---|
| Target Compound Data | 61% (myrtecaine + diethylamine salicylate combination) |
| Comparator Or Baseline | Placebo: 38% |
| Quantified Difference | +23 percentage points (absolute); +60.5% relative improvement |
| Conditions | Double-blind controlled clinical trial; 100 patients with musculoskeletal conditions; Algésal suractivé topical formulation; outcomes assessed by physician evaluation (author's transl., 1979) |
Why This Matters
This placebo-controlled efficacy data provides the only quantifiable clinical benchmark for myrtecaine's therapeutic contribution and is essential for formulation development decisions where demonstration of additive clinical value over placebo is required.
- [1] Wanet G. Controlled clinical study of a topic associating nopoxamine with diethylamine salicylate (Algésal suractivé) in physical medicine and rehabilitation (author's transl). J Belge Med Phys Rehabil. 1979. Data summary: 61% positive outcomes vs. 38% placebo; Oxford Pain Validity Scale score: 9. View Source
